molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate

Cat. No.: B2687850
CAS No.: 2126178-10-5
M. Wt: 270.373
InChI Key: DDICEOVZQPUTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate (CAS: 2126178-10-5) is a spirocyclic compound with the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol . Its structure features a spiro junction between a six-membered oxa-diaza ring (3-oxa-7,10-diaza) and a six-membered hydrocarbon ring. The tert-butyl ester group at the 10-position provides steric protection, enhancing stability during synthetic processes.

Availability and Purity The compound is commercially available (e.g., Aaron Chemicals LLC) in quantities ranging from 50 mg to 5 g, with purity typically ≥95% .

Predicted Physicochemical Data
Predicted collision cross-sections (CCS) for various adducts include:

  • [M+H]⁺: 208.7 Ų
  • [M+Na]⁺: 214.2 Ų

Properties

IUPAC Name

tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICEOVZQPUTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-oxa-7,10-diazaspiro[56]dodecane-10-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following spirocyclic tert-butyl esters share core structural motifs but differ in heteroatom placement and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Purity Supplier
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate (Target Compound) 2126178-10-5 C₁₄H₂₆N₂O₃ 270.37 3-oxa, 7,10-diaza spirocycle ≥95% Aaron Chemicals LLC
tert-Butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate 1179338-65-8 C₁₄H₂₆N₂O₃ 270.37 7-oxa, 3,10-diaza spirocycle ≥98% Synblock
tert-Butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate 1179338-64-7 C₁₄H₂₄N₂O₄ 284.35 9-oxo, 7-oxa, 3,10-diaza spirocycle ≥97% Aladdin Scientific

Key Differences and Implications

Heteroatom Positioning: The target compound (3-oxa-7,10-diaza) and 1179338-65-8 (7-oxa-3,10-diaza) share the same molecular formula but differ in oxygen/nitrogen placement. The 9-oxo variant (1179338-64-7) introduces a ketone group, increasing polarity and molecular weight. This modification may enhance interactions with hydrogen-bond acceptors in biological targets .

Synthetic Accessibility :

  • The tert-butyl ester group in all compounds simplifies purification via chromatography. However, the 9-oxo variant requires additional oxidation steps, complicating synthesis compared to the oxygen/nitrogen analogs .

Stability and Reactivity :

  • The spirocyclic framework in all compounds confers rigidity, reducing conformational flexibility. The 9-oxo variant ’s ketone group may increase susceptibility to nucleophilic attack, limiting stability under basic conditions .

Database Coverage

  • ModelSEED : These compounds are absent from biochemical modeling platforms, likely due to the lack of experimental data on their metabolic or enzymatic interactions .

Biological Activity

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. With a molecular formula of C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of 270.37 g/mol, this compound is being explored for various applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves multiple steps starting from accessible starting materials. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Commonly used reagents include dichloromethane and methanol, with oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions .

Table 1: Basic Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
CAS Number2126178-10-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Its spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating various biological pathways. Research indicates that it may exhibit effects on enzyme inhibition, receptor modulation, and cellular signaling pathways .

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, showing promise in the development of therapeutic agents targeting metabolic disorders.
  • Pharmacological Applications : In pharmacological tests, this compound has shown potential in modulating neurotransmitter receptors, suggesting its applicability in treating neurological conditions.
  • Toxicological Assessments : Preliminary toxicological studies indicate that while the compound exhibits biological activity, it also necessitates careful evaluation of its safety profile for therapeutic use.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
ToxicityRequires further evaluation for safety

Comparative Analysis with Similar Compounds

When compared to other spirocyclic compounds such as spirooxindoles and spirocyclic lactams, this compound stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications in drug development.

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structureEnzyme inhibition, receptor modulation
SpirooxindolesDifferent core structureKnown for various biological activities
Spirocyclic lactamsContains lactam ringUsed in pharmaceutical research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.